4-(1,2-dibromoethyl)benzoyl Chloride
Description
Properties
CAS No. |
108614-49-9 |
|---|---|
Molecular Formula |
C9H7Br2ClO |
Molecular Weight |
326.41 g/mol |
IUPAC Name |
4-(1,2-dibromoethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7Br2ClO/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8H,5H2 |
InChI Key |
SVEDLBODLMOYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)Br)C(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that derivatives of 4-(1,2-dibromoethyl)benzoyl chloride exhibit significant antimicrobial properties. These compounds are being investigated for their potential use in developing new antibiotics or antifungal agents. For instance, studies have shown that similar dibromo compounds can inhibit bacterial growth effectively .
- Cancer Research : The compound has been explored for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapeutics . The mechanism involves the disruption of cellular processes essential for cancer cell survival.
- Enzyme Inhibition : Certain derivatives have been studied for their capability to inhibit specific enzymes involved in disease processes, such as proteolytic enzymes. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated .
Polymer Science Applications
This compound serves as an important intermediate in the synthesis of functional polymers. Its reactivity allows it to participate in various polymerization reactions:
- Cross-linking Agents : The compound can be utilized as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers. This application is particularly relevant in creating durable materials for industrial use .
- Functional Polymers : Research has demonstrated that polymers synthesized using this compound can exhibit unique properties such as increased thermal stability and enhanced solubility in organic solvents, making them suitable for applications in coatings and adhesives .
Environmental Science Applications
The environmental impact of flame retardants has led to increased scrutiny of compounds like this compound. It is essential to understand its behavior and degradation products in environmental contexts:
- Flame Retardant Properties : Compounds derived from this compound are being evaluated for their effectiveness as flame retardants in various materials. Their bromine content is significant in imparting fire-resistant properties .
- Toxicological Studies : Investigations into the toxicological profiles of dibromo compounds have revealed potential endocrine disruption effects. Understanding these effects is crucial for risk assessment and regulatory compliance regarding environmental safety .
Case Study 1: Antimicrobial Efficacy
A study conducted on various dibromo derivatives demonstrated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research involved synthesizing several derivatives and testing their efficacy through minimum inhibitory concentration assays.
Case Study 2: Polymer Development
In polymer science research, a team utilized this compound as a cross-linking agent to enhance the mechanical properties of a thermosetting resin. The resulting material exhibited improved thermal resistance and mechanical strength compared to controls lacking this compound.
Comparison with Similar Compounds
4-Bromobenzoyl Chloride (CAS 586-75-4)
- Structure : A single bromine atom at the para position.
- Reactivity : The electron-withdrawing bromine enhances electrophilicity, facilitating nucleophilic acyl substitution. However, the absence of steric bulk allows efficient reactions with amines, alcohols, and other nucleophiles.
- Hazards : Corrosive; releases HCl upon hydrolysis. Safety protocols emphasize immediate decontamination of skin/eye exposure .
4-(Trichloromethyl)benzoyl Chloride
4-(Chloromethyl)benzoyl Chloride
4-(1,2-Dibromoethyl)benzoyl Chloride
- Structure: The -CH₂Br₂ group provides strong electron withdrawal and pronounced steric bulk.
- Reactivity : Expected to exhibit slower nucleophilic substitution compared to 4-bromobenzoyl chloride due to steric hindrance. However, the dibromoethyl group may participate in elimination or radical coupling reactions under specific conditions, as seen in benzoyl chloride reductions with bulky substituents .
Physical and Chemical Properties (Theoretical Comparison)
| Compound | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Solubility in Polar Solvents | Reactivity with H₂O |
|---|---|---|---|---|
| 4-Bromobenzoyl chloride | 219.45 | 220–225 | Moderate (DMF, acetone) | Rapid hydrolysis |
| 4-(Trichloromethyl)benzoyl chloride | 243.92 | 240–245 | Low | Moderate hydrolysis |
| 4-(Chloromethyl)benzoyl chloride | 189.03 | 200–210 | High (THF, ethanol) | Rapid hydrolysis |
| This compound | 300.82 | 260–270 (estimated) | Low (non-polar solvents) | Slow hydrolysis |
Notes: Data extrapolated from analogous compounds in , and 10. Solubility and reactivity trends reflect substituent electronic and steric effects.
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves electrophilic addition of bromine () to the double bond of 4-vinylbenzoyl chloride. This reaction proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition across the vinyl group to yield the vicinal dibromide.
Procedure :
-
Dissolve 4-vinylbenzoyl chloride in carbon tetrachloride () at 0°C.
-
Add bromine dropwise under inert conditions.
-
Stir at room temperature for 6–8 hours.
-
Quench excess bromine with sodium thiosulfate () and isolate via fractional distillation.
Key Challenges :
-
The electron-withdrawing benzoyl chloride group reduces the reactivity of the double bond, necessitating prolonged reaction times.
-
Competing side reactions, such as over-bromination or hydrolysis of the acyl chloride, are minimized by maintaining anhydrous conditions.
Oxidative Bromination of 4-Ethylbenzoyl Chloride
Use of Hydrogen Bromide and Sodium Percarbonate
This method adapts protocols from biphenyl bromination, where hydrogen bromide () and sodium percarbonate () generate bromine in situ for selective side-chain bromination.
Procedure :
-
Combine 4-ethylbenzoyl chloride, (48% aqueous), and sodium percarbonate in dichloroethane.
-
Heat at 70°C for 10 hours.
-
Extract the organic phase, wash with water, and concentrate under reduced pressure.
Optimization Insights :
-
Temperature : Yields drop below 65% at temperatures <40°C due to incomplete bromine generation.
-
Solvent : Dichloroethane enhances solubility of intermediates compared to hexane or trichloroethane.
Yield : 78–90% (dependent on solvent and temperature).
Thionyl Chloride-Mediated Acylation of 4-(1,2-Dibromoethyl)benzoic Acid
Synthesis of the Benzoic Acid Precursor
4-(1,2-Dibromoethyl)benzoic acid is synthesized via bromination of 4-vinylbenzoic acid, followed by conversion to the acyl chloride using thionyl chloride ().
Procedure :
-
Brominate 4-vinylbenzoic acid with in .
-
Reflux the resulting dibromo acid with excess for 4 hours.
-
Remove residual via distillation.
Advantages :
-
High purity (>95%) due to crystalline isolation of the benzoic acid intermediate.
-
Scalability for industrial applications.
Comparative Analysis of Methods
| Method | Starting Material | Reagents/Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Bromination of 4-vinylbenzoyl chloride | 4-Vinylbenzoyl chloride | , , 0–25°C | 70–75% | Direct, minimal purification steps |
| Oxidative bromination | 4-Ethylbenzoyl chloride | , , 70°C | 65–78% | In situ generation reduces hazards |
| Thionyl chloride acylation | 4-(1,2-Dibromoethyl)benzoic acid | , reflux | 85–92% | High purity, scalable |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-(1,2-dibromoethyl)benzoyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection. A respirator with organic vapor cartridges is required when handling high concentrations .
- Decontamination : Immediately remove contaminated clothing and rinse skin with water for ≥15 minutes. For eye exposure, rinse cautiously with water for several minutes and remove contact lenses if present .
- Storage : Store in a moisture-free environment under inert gas (e.g., argon) due to its sensitivity to hydrolysis. Use airtight containers labeled with GHS05 (corrosive) and GHS07 (irritant) hazard symbols .
Q. What synthetic routes are viable for preparing this compound?
- Methodological Answer :
- Halogenation of Benzoyl Derivatives : Start with 4-vinylbenzoyl chloride and perform bromination using Br₂ in CCl₄ under UV light. Monitor reaction progress via thin-layer chromatography (TLC) .
- Friedel-Crafts Acylation : React benzene with 1,2-dibromoethyl carbonyl chloride in the presence of AlCl₃. Optimize stoichiometry (1:1.2 molar ratio) to minimize di-substitution byproducts .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via NMR (¹H, ¹³C) and FT-IR spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the hydrolysis kinetics of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Conduct pH-controlled hydrolysis studies (pH 2–12) at 25°C. Use HPLC with a C18 column to quantify residual substrate and degradation products (e.g., 4-(1,2-dibromoethyl)benzoic acid) .
- Kinetic Modeling : Apply pseudo-first-order kinetics. Note that acidic conditions (pH < 4) accelerate hydrolysis due to H⁺-catalyzed cleavage of the C-Cl bond, while alkaline conditions (pH > 10) promote nucleophilic attack by OH⁻ .
- Data Reconciliation : Cross-validate results with LC-MS to identify intermediates. Address discrepancies by controlling dissolved oxygen levels, which may oxidize byproducts .
Q. What analytical strategies are recommended for characterizing thermal degradation products of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 400°C (10°C/min under N₂). Identify mass loss events corresponding to HBr elimination (150–200°C) and aromatic decomposition (>250°C) .
- GC-MS/EI Detection : Trap volatile degradation products (e.g., brominated styrenes) using a cryogenic interface. Compare fragmentation patterns with NIST library entries .
- Solid-State NMR : Analyze residues post-degradation to detect polymeric or cross-linked structures formed via radical recombination .
Q. How does the bromoethyl substituent influence the electrophilic reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Substrate Screening : Test reactions with Pd-catalyzed Suzuki-Miyaura couplings using arylboronic acids. The dibromoethyl group may act as a directing group, enhancing para-selectivity in arylation .
- Competitive Experiments : Compare reaction rates with non-brominated analogs (e.g., 4-ethylbenzoyl chloride) to quantify electronic effects. Use ¹H NMR kinetic profiling to track intermediates .
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to determine if bromine participates in chain-transfer pathways during coupling .
Data Contradictions and Mitigation
- Safety Classification Discrepancies : While some SDS classify the compound as corrosive (GHS05) , others emphasize acute toxicity (GHS06) . Researchers should adhere to the most stringent protocols, including fume hood use and emergency shower accessibility .
- Environmental Fate : Conflicting predictions on biodegradability (e.g., logP = 4.44 suggests bioaccumulation potential) vs. rapid hydrolysis in aquatic systems . Conduct OECD 301B ready biodegradability tests to clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
